2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is a unique organic compound characterized by its complex molecular structure. This compound finds applications in various fields including medicinal chemistry and industrial processes due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine typically involves several key steps:
Formation of the Cyclopropylpyrimidine Core: : This is done by reacting appropriate starting materials with cyclopropyl-containing reagents under controlled conditions.
Oxy-Methylation: : The addition of the oxy-methyl group to the pyrimidine ring is carried out using methods such as nucleophilic substitution or oxidative coupling.
Piperidine Ring Introduction: : The piperidine ring is incorporated through amination reactions, often using piperidine derivatives and suitable catalysts.
Final Methoxylation:
Industrial Production Methods: In industrial settings, large-scale synthesis follows a similar pathway but incorporates:
Automated Reactors: : For precise control and efficiency.
Optimized Catalysts: : To enhance reaction rates and yields.
Purification Steps: : Including crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine undergoes various reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate.
Reduction: : Reduced with agents such as lithium aluminium hydride.
Substitution: : Participates in nucleophilic substitution reactions.
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Alkyl halides under basic conditions.
Oxidation: : Results in the formation of carboxylic acids or ketones.
Reduction: : Leads to the formation of alcohols or amines.
Substitution: : Yields various substituted derivatives depending on the reacting species.
Scientific Research Applications
Chemistry: In chemistry, it serves as a key intermediate in the synthesis of other complex molecules, particularly in the development of new materials and polymers.
Biology: Biologically, this compound is studied for its potential interactions with cellular pathways, contributing to our understanding of molecular biology and pharmacology.
Medicine: Medically, it shows promise as a therapeutic agent in the treatment of certain diseases, due to its potential activity on specific biological targets.
Industry: Industrially, it is used in the production of fine chemicals and as a catalyst in various chemical reactions, enhancing efficiency and yield.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity. This is often mediated through the interaction of its functional groups with the active sites of these targets, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine is unique due to its:
Structural Features: : The combination of the cyclopropylpyrimidine core with the piperidine and methoxy groups.
Reactivity: : Its ability to undergo a wide range of chemical reactions under various conditions.
2-(4-(((6-Phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine: : Similar core structure but with a phenyl group.
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine: : Variation in the substituent on the pyrimidine ring.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-24-16-4-7-19-18(22-16)23-8-5-13(6-9-23)11-25-17-10-15(14-2-3-14)20-12-21-17/h4,7,10,12-14H,2-3,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMNWXMVEDMOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.